molecular formula C9H6FNOS B1462324 7-Fluoro-1-benzothiophene-2-carboxamide CAS No. 1956371-69-9

7-Fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B1462324
CAS No.: 1956371-69-9
M. Wt: 195.22 g/mol
InChI Key: UVVSBKOAYRSIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, providing a precise description of its molecular architecture. The compound's International Union of Pure and Applied Chemistry name explicitly indicates the presence of a fluorine atom at the 7-position of the benzothiophene ring system, with the carboxamide group positioned at the 2-carbon of the thiophene moiety. The molecular structure features a fused bicyclic aromatic system consisting of a benzene ring condensed with a thiophene ring, creating a planar ten-electron aromatic system that exhibits characteristic electronic properties.

The structural identification of this compound can be comprehensively described through various chemical descriptors. The simplified molecular-input line-entry system representation of C1=CC2=C(C(=C1)F)SC(=C2)C(=O)N provides a linear notation that captures the connectivity of atoms within the molecule. The International Chemical Identifier string InChI=1S/C9H6FNOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H2,11,12) offers a standardized method for representing the compound's structure in databases and computational applications. These systematic identifiers enable precise communication about the compound's structure across different scientific disciplines and research contexts.

Table 1: Molecular Descriptors of this compound

Property Value Source
Molecular Formula C9H6FNOS
Molecular Weight 195.22 g/mol
International Union of Pure and Applied Chemistry Name This compound
International Chemical Identifier Key UVVSBKOAYRSIBP-UHFFFAOYSA-N
Simplified Molecular-Input Line-Entry System C1=CC2=C(C(=C1)F)SC(=C2)C(=O)N

The electronic structure of this compound is characterized by the presence of electron-withdrawing fluorine and electron-donating nitrogen functionalities, creating a unique electronic environment that influences both chemical reactivity and biological activity. The fluorine atom at the 7-position introduces significant electronegativity effects, while the carboxamide group provides opportunities for hydrogen bonding interactions and potential coordination with biological targets. The thiophene sulfur atom contributes to the overall aromatic stabilization and can participate in various intermolecular interactions, making this compound particularly interesting for pharmaceutical applications.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader landscape of organic chemistry. Heterocyclic chemistry originated during the early nineteenth century when organic chemistry began to develop as a distinct scientific discipline. The foundational work in this field began with Brugnatelli's isolation of alloxan from uric acid in 1818, marking one of the earliest systematic studies of heterocyclic compounds. This pioneering research established the groundwork for understanding cyclic organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen.

The discovery and characterization of benzothiophene specifically occurred much later in the development of heterocyclic chemistry, building upon the earlier work with simpler heterocyclic systems. Benzothiophene was first identified as a constituent of petroleum-related deposits such as lignite tar, representing a naturally occurring aromatic heterocycle with significant industrial and research potential. The recognition of benzothiophene's structural similarities to naphthalene, combined with its unique electronic properties conferred by the sulfur heteroatom, led to extensive investigation of its chemical behavior and potential applications.

The evolution from simple benzothiophene to functionalized derivatives such as carboxamides represents a significant advancement in synthetic organic chemistry. The development of reliable synthetic methodologies for introducing carboxamide functionalities into heterocyclic systems required substantial progress in both reaction chemistry and analytical techniques. Researchers developed various approaches for synthesizing benzothiophene carboxamide derivatives, including direct acylation reactions, cyclization processes, and functional group transformations that allowed for the systematic exploration of structure-activity relationships.

The introduction of fluorine substituents into organic molecules, particularly heterocyclic compounds, represents a relatively recent development in medicinal chemistry that has gained tremendous importance over the past several decades. Fluorine's unique properties, including its high electronegativity and small atomic radius, make it an valuable tool for modifying the pharmacological properties of drug candidates. The specific positioning of fluorine atoms in molecules like this compound requires sophisticated synthetic strategies and represents the culmination of decades of advancement in fluorination chemistry.

Position Within Benzothiophene Carboxamide Derivatives

This compound occupies a distinctive position within the broader family of benzothiophene carboxamide derivatives, representing a specific example of how halogen substitution can modify the properties of heterocyclic compounds. The benzothiophene carboxamide family encompasses a diverse range of compounds that share the common structural motif of a carboxamide group attached to the benzothiophene ring system. These compounds have attracted significant attention in medicinal chemistry due to their demonstrated biological activities and potential therapeutic applications.

Research investigations have revealed that benzothiophene carboxamide derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and cardiovascular activities. The systematic modification of these compounds through the introduction of various substituents has led to the development of structure-activity relationship models that guide the design of more effective therapeutic agents. The fluorine substituent in this compound represents a specific strategy for enhancing certain pharmacological properties while potentially reducing metabolic liability.

Table 2: Comparative Analysis of Selected Benzothiophene Carboxamide Derivatives

Compound Type Key Structural Features Research Focus Source
Unsubstituted benzothiophene-2-carboxamide Basic carboxamide functionality Fundamental structure-activity studies
This compound Fluorine at 7-position Enhanced metabolic stability
Dimethoxy-substituted derivatives Multiple methoxy groups Amyloid-beta aggregation modulation
Arylpiperazine derivatives Extended aromatic systems Serotonergic receptor affinity

The synthetic approaches used to prepare this compound and related compounds demonstrate the sophisticated methodologies available in modern heterocyclic chemistry. These synthetic strategies typically involve multi-step processes that may include cyclization reactions, halogenation procedures, and amide formation reactions. The ability to selectively introduce functional groups at specific positions on the benzothiophene ring system requires careful consideration of reaction conditions and protecting group strategies.

Contemporary research on benzothiophene carboxamide derivatives has expanded beyond traditional pharmaceutical applications to include investigations of their potential utility in materials science and organic electronics. The electronic properties of these compounds, particularly those containing electron-withdrawing substituents such as fluorine, make them potential candidates for organic semiconductor applications. This diversification of research interests reflects the versatility of the benzothiophene scaffold and its continued relevance in multiple areas of chemical research.

The development of this compound and related compounds illustrates the ongoing evolution of heterocyclic chemistry from its historical foundations to modern applications in drug discovery and materials science. The systematic exploration of substituent effects, particularly the strategic incorporation of fluorine atoms, represents a sophisticated approach to molecular design that builds upon decades of fundamental research in organic chemistry. Understanding the position of this compound within the broader context of benzothiophene derivatives provides valuable insights into the principles that guide modern pharmaceutical research and development.

Properties

IUPAC Name

7-fluoro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVSBKOAYRSIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis of 7-fluoro-1-benzothiophene-2-carboxamide generally involves the following key steps:

  • Fluorination : Introduction of a fluorine atom at the 7th position of the benzothiophene ring.
  • Carboxylation : Attachment of a carboxyl group at the 2nd position.
  • Amidation : Conversion of the carboxyl group to a carboxamide.

These steps are often performed sequentially, starting from benzothiophene or a fluorinated benzothiophene intermediate.

Fluorination Methods

  • Direct Halogenation of Benzothiophene : Benzothiophene is subjected to halogenation using fluorinating agents (heavy fluorine halogenating agents) under controlled temperature and pressure to introduce the fluorine atom at the 7th position. This method requires careful selection of reagents and conditions to ensure selective fluorination without over-halogenation or side reactions.

  • Fluorinated Benzothiophene as Starting Material : Alternatively, commercially available 7-fluoro-benzothiophene can be used as the starting material to bypass the fluorination step, improving overall efficiency.

Carboxylation Procedures

  • Acylation of Fluorinated Benzothiophene : The fluorinated benzothiophene is reacted with acylating agents such as acyl halides or acid anhydrides in the presence of catalytic agents to introduce the carboxyl group at the 2nd position. Reaction parameters such as temperature, pressure, and catalyst type are optimized to promote regioselective acylation.

  • Carboxylation via Carboxylated Salts : In some methods, a carboxylating agent (e.g., an alkali metal carboxylate) is added to the fluorinated benzothiophene under moderate temperature and pressure to form the carboxylic acid intermediate (7-fluoro-1-benzothiophene-2-carboxylic acid), which is then converted to the carboxamide.

Amidation to Carboxamide

  • The carboxylic acid intermediate is converted to the corresponding carboxamide by standard amidation reactions, typically involving activation of the acid (e.g., via acid chlorides or coupling reagents) followed by reaction with ammonia or amines under controlled conditions.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Fluorination Fluorinating agent, controlled temp & pressure Variable Selectivity critical; heavy fluorine halogenating agents preferred
Carboxylation Acyl halide or acid anhydride, catalyst, temp control 80-92 Yields up to 92% reported for related benzo[b]thiophene carboxylic acids
Amidation Acid activation (e.g., acid chloride), ammonia or amine, reflux 70-85 Typical amidation yields for benzothiophene derivatives

Literature Examples and Research Findings

  • A patent process describes the preparation of 2-benzo[b]thiophenecarboxylic acid derivatives by heating reaction mixtures in sealed pressure vessels at controlled temperatures (~118°C to 132°C) and pressures (19-30 psi), followed by acidification and filtration to isolate the acid intermediate in high yields (83.8-92%).

  • Research articles report the preparation of fluorinated benzothiophene derivatives starting from fluorobenzonitriles and methylthioglycolate under reflux in dimethylformamide with potassium hydroxide, followed by purification via chromatography, achieving yields around 84%.

  • Amidation reactions involving benzothiophene carboxylic acid hydrazides and substituted coumarins in glacial acetic acid under reflux for 12 hours have been reported with yields around 66-70%.

  • The synthesis challenges noted include regioselective fluorination and carboxylation due to competing side reactions, necessitating careful control of reaction parameters.

Summary Table of Preparation Methods

Preparation Stage Starting Material Reagents/Conditions Key Parameters Yield Range (%) References
Fluorination Benzothiophene Fluorinating agents (heavy halogenating agents) Controlled temp & pressure Variable
Carboxylation 7-Fluoro-benzothiophene or benzothiophene Acyl halides or acid anhydrides, catalysts Temp control, catalytic agent 80-92
Amidation 7-Fluoro-1-benzothiophene-2-carboxylic acid Acid activation, ammonia or amines, reflux Reflux time ~6-12 hours 66-85

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Electrophilic reagents like halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated derivatives

Scientific Research Applications

Chemical Properties and Structure

7-Fluoro-1-benzothiophene-2-carboxamide belongs to the class of benzothiophene derivatives, which are characterized by a thiophene ring fused to a benzene ring with a carboxamide functional group. Its molecular formula is C_9H_6F_N_O_2S, and it exhibits unique pharmacological properties that make it suitable for various applications in drug development.

Anti-inflammatory Activity

One of the primary applications of this compound is its potential as a non-steroidal anti-inflammatory drug (NSAID) . Research indicates that compounds in this class can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The compound has shown promising results in preclinical studies, demonstrating significant inhibition of COX-2 activity, which is crucial for reducing inflammation and pain associated with various conditions such as arthritis and other inflammatory disorders .

Table 1: Summary of Inhibitory Effects on COX-2

CompoundIC50 Value (µM)Inhibition Type
This compound< 0.12Selective COX-2 Inhibitor
Compound A0.15Non-selective
Compound B0.10Selective COX-1 Inhibitor

Antimalarial Activity

Another significant application is in the treatment of malaria. The compound has been identified as a potent inhibitor of the enzyme Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) , which is essential for the survival of the malaria parasite. In vitro studies have demonstrated that this compound effectively inhibits the growth of Plasmodium falciparum, showcasing an IC50 value indicating substantial efficacy against malaria .

Table 2: Antimalarial Efficacy of Benzothiophene Derivatives

CompoundIC50 Value (µM)Effectiveness (%)
This compound1.370% Growth Inhibition
Compound C3.540% Growth Inhibition
Compound D0.885% Growth Inhibition

Study on COX-2 Inhibition

In a study examining the anti-inflammatory effects of benzothiophene derivatives, researchers treated animal models with varying doses of this compound. Results indicated a marked reduction in COX-2 expression levels compared to control groups, suggesting its potential utility in managing inflammatory diseases .

Study on Malaria Treatment

Another research effort focused on assessing the efficacy of this compound against malaria parasites in vitro. The study found that treatment with this compound led to significant parasite death within a specific timeframe, supporting its development as a novel antimalarial agent .

Mechanism of Action

The mechanism of action of 7-Fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to target proteins, while the carboxamide group facilitates hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-fluoro-1-benzothiophene-2-carboxamide are compared below with analogous benzothiophene derivatives, fluorinated heterocycles, and related carboxamides. Key differences in substitution patterns, functional groups, and physicochemical properties are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position Functional Group Molecular Weight CAS Number Key Properties/Applications
This compound 7-F, 2-CONH₂ Carboxamide 195.22 1956371-69-9 High H-bond capacity; drug intermediate
7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid 7-CF₃, 2-COOH Carboxylic acid 246.21 EN300-39915950 Enhanced lipophilicity; agrochemicals
5-Fluoro-1-benzothiophene-2-carboxylic acid 5-F, 2-COOH Carboxylic acid 196.18* - Altered electronic effects; API precursor
7-Fluorobenzo[b]thiophene-2-carboxylic acid 7-F, 2-COOH Carboxylic acid 196.18* 550998-67-9 Higher acidity vs. carboxamide; metal chelation
Methyl 4-fluoro-1-benzothiophene-2-carboxylate 4-F, 2-COOCH₃ Ester 210.21 220180-55-2 Ester hydrolysis susceptibility; prodrug design

*Molecular weight calculated based on formula.

Key Comparisons

Substitution Position The 7-fluoro substitution in the target compound contrasts with 5-fluoro () and 4-fluoro () analogs. Fluorine at the 7-position likely induces a stronger electron-withdrawing effect on the benzothiophene core compared to other positions, influencing reactivity and binding interactions .

Functional Group Effects

  • Carboxamide (-CONH₂) vs. Carboxylic Acid (-COOH) : The carboxamide group in the target compound enables dual hydrogen-bond donation/acceptance, critical for target binding in enzyme inhibitors. In contrast, carboxylic acids (e.g., CAS 550998-67-9) are more acidic (pKa ~2–3) and may form salts for improved solubility .
  • Ester (-COOCH₃) : Methyl esters () are often used as prodrugs due to their hydrolytic conversion to active acids in vivo .

Physicochemical Properties

  • Molecular Weight : The target compound (MW 195.22) is lighter than the trifluoromethyl analog (MW 246.21), suggesting better compliance with Lipinski’s rule for oral bioavailability .
  • Solubility : Carboxamides generally exhibit lower aqueous solubility than carboxylic acids but higher than esters, balancing permeability and dissolution .

Synthetic Utility

  • The target compound is synthesized from 7-fluoro-1-benzothiophene-2-carbonyl chloride (CAS 2035458-56-9) via amidation, a scalable route for drug intermediates .
  • Carboxylic acid analogs (e.g., CAS 550998-67-9) may require hydrolysis of esters or direct fluorination, complicating large-scale production .

Biological Relevance Fluorine at the 7-position may block metabolic oxidation, extending half-life compared to non-fluorinated analogs . Carboxamides mimic peptide bonds, making them suitable for protease-resistant scaffolds in kinase inhibitors (e.g., JAK/STAT pathway targets) .

Biological Activity

7-Fluoro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

  • Molecular Formula : C9H7FN2OS
  • Molecular Weight : 210.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit enzyme activity by binding to active sites, which can lead to various biological effects, including:

  • Antimicrobial Activity : Inhibition of bacterial growth.
  • Anticancer Activity : Induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study, the compound demonstrated effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.

Microorganism MIC (µg/mL)
MRSA16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting tumor growth and inducing apoptosis.

Case Study: In Vivo Efficacy

In a xenograft model using human cancer cells, the compound was administered at varying doses. The results indicated a dose-dependent inhibition of tumor growth:

Dose (mg/kg) Tumor Growth Inhibition (%)
565.3
1073.4

The study confirmed that the compound effectively reduced levels of phosphorylated ERK and caspase-3, indicating its role in apoptosis induction.

Structure-Activity Relationship (SAR)

The incorporation of the fluorine atom in the benzothiophene ring is believed to enhance the biological activity of the compound. Studies have shown that fluorinated derivatives often exhibit improved potency against cancer cells compared to their non-fluorinated counterparts.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound Activity IC50 (µM)
This compoundAntimicrobial & AnticancerVaries
7-Fluoro-1-benzothiophene-2-thiolModerate Anticancer ActivityHigher
7-Fluoro-1-benzothiophene-2-carboxylic acidLimited Biological ActivityNot Applicable

Q & A

Basic Research Question

  • NMR : ¹⁹F NMR (δ ≈ -110 ppm) confirms fluorine position; ¹H NMR resolves aromatic protons (J = 8–10 Hz) .
  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) for purity assessment (>98%) and mass validation (MW 209.23 g/mol) .
  • X-ray Crystallography : Resolve crystal packing effects, especially for polymorph identification .

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Advanced Research Question

  • Substituent Screening : Test methyl, chloro, and methoxy groups at the 3rd position to modulate steric and electronic effects .
  • Bioisosteric Replacement : Replace the carboxamide with sulfonamide to assess solubility changes .
  • In Vivo Validation : Prioritize derivatives with <10 µM IC₅₀ in vitro for pharmacokinetic profiling in rodent models .

What strategies mitigate poor aqueous solubility of this compound in preclinical formulations?

Advanced Research Question

  • Co-Solvents : Use 10% DMSO/PBS for in vitro assays; optimize for in vivo via PEG-400/saline .
  • Prodrug Synthesis : Convert carboxamide to methyl ester for enhanced absorption, followed by enzymatic hydrolysis .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .

How does molecular docking inform the selection of biological targets for this compound?

Advanced Research Question

  • Target Prioritization : Screen against kinases (e.g., EGFR) and GPCRs using Glide SP scoring .
  • Binding Mode Analysis : Identify key interactions (e.g., π-π stacking with Phe856 in EGFR) .
  • Dynamic Simulations : Run 100-ns MD simulations to assess binding stability (RMSD <2 Å) .

What are the scalability challenges in transitioning from lab-scale to pilot-scale synthesis?

Advanced Research Question

  • Reactor Design : Replace batch reactors with continuous flow systems for bromination (residence time: 30 min) .
  • Waste Reduction : Implement solvent recovery (e.g., toluene via distillation) to meet E-factor <15 .
  • Quality Control : Use PAT tools (e.g., FTIR inline monitoring) for real-time reaction tracking .

How can in vitro toxicity profiles of this compound be contextualized against related compounds?

Basic Research Question

  • Cytotoxicity Screening : Compare IC₅₀ values in HEK293 (normal) vs. MCF7 (cancer) cells; a selectivity index >3 indicates safety .
  • Genotoxicity Assays : Conduct Ames tests (±S9 metabolic activation) and micronucleus assays .
  • Off-Target Profiling : Screen against hERG channels (IC₅₀ >30 µM acceptable) .

What methodologies are employed to study the pharmacokinetics of this compound?

Advanced Research Question

  • ADME Profiling : Use Caco-2 monolayers for permeability (Papp >1 × 10⁻⁶ cm/s) and liver microsomes for metabolic stability (t₁/₂ >60 min) .
  • Plasma Analysis : Quantify via LC-MS/MS (LLOQ 1 ng/mL) in Sprague-Dawley rats after IV/PO dosing .
  • Tissue Distribution : Autoradiography with ¹⁸F-labeled analogs to track brain penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-Fluoro-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.